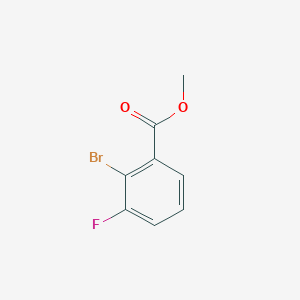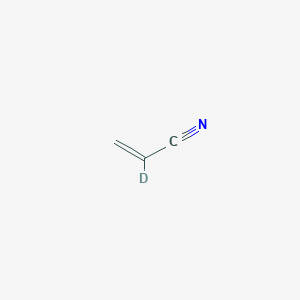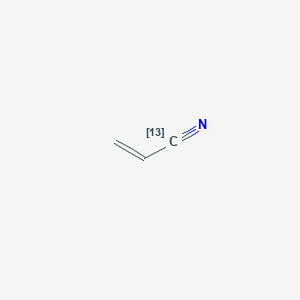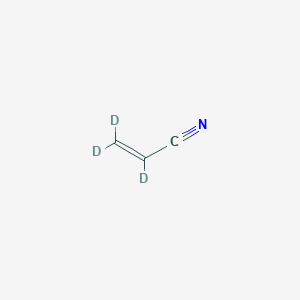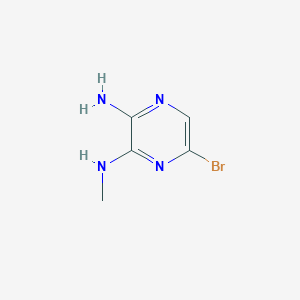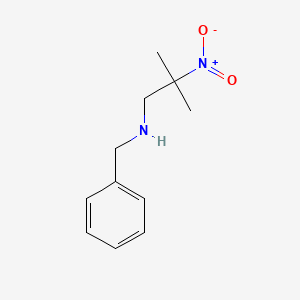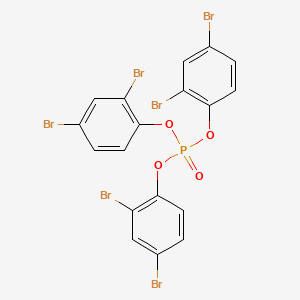![molecular formula C17H13FN2O2 B1340634 2-[3-(4-氟苯基)-1-苯基-1H-吡唑-4-基]乙酸 CAS No. 70598-11-7](/img/structure/B1340634.png)
2-[3-(4-氟苯基)-1-苯基-1H-吡唑-4-基]乙酸
描述
2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
科学研究应用
2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fluorinated anesthetics and other industrial chemicals.
作用机制
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .
生化分析
Biochemical Properties
2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific receptors, altering their conformation and activity. The interactions between 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid and enzymes such as cyclooxygenase (COX) can lead to the inhibition of enzyme activity, which is crucial in the modulation of inflammatory responses .
Cellular Effects
The effects of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting pathways such as the MAPK/ERK pathway. Additionally, 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation. Furthermore, 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity. Long-term studies have indicated that prolonged exposure to 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid .
Metabolic Pathways
2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid are crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, where it accumulates based on its affinity for different cellular components. The distribution pattern of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is essential for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is determined by targeting signals and post-translational modifications. This compound can localize to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can influence its activity and function, as it interacts with different biomolecules in these subcellular environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline: The initial step involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives under microwave irradiation to form pyrazoline.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The fluorophenyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure but differs in the presence of a naphthalenyl group instead of an acetic acid moiety.
2-(3-Cyano-4-fluorophenyl)acetic acid: This compound has a similar acetic acid moiety but contains a cyano group instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBTCYMLAVUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563835 | |
| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70598-11-7 | |
| Record name | [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


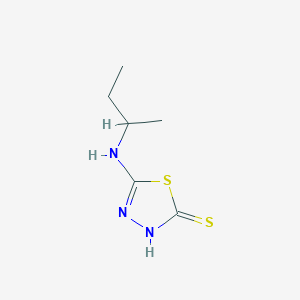
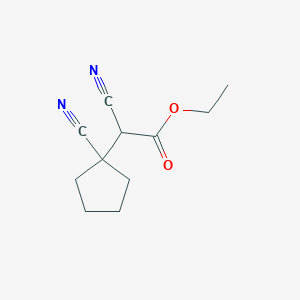
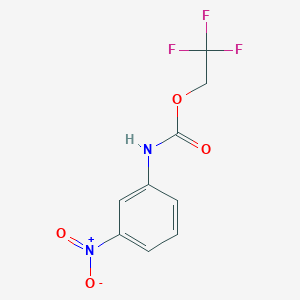
![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1340563.png)
